{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol
Description
Properties
IUPAC Name |
[3-methyl-2-[(4-nitrophenyl)methylsulfonyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-14-11(7-16)6-13-12(14)21(19,20)8-9-2-4-10(5-3-9)15(17)18/h2-6,16H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXBIOFQJRETBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of imidazole, a heterocyclic aromatic organic compound that is a crucial component of many important biological molecules. Imidazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. .
Mode of Action
It’s worth noting that many imidazole derivatives exert their effects by interacting with various enzymes and receptors in the body. For instance, some imidazole derivatives have been found to inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a key role in inflammation.
Biochemical Pathways
For instance, if this compound does indeed inhibit COX-1 and COX-2, it could affect the synthesis of prostaglandins, which are involved in inflammation and pain.
Biological Activity
{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol, with the chemical structure CHNOS and CAS number 478049-30-8, is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
The compound is characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 311.31 g/mol
- Structure : It contains an imidazole ring substituted with a nitrobenzyl sulfonyl group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The compound has been evaluated for its in vitro activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Drug | MIC of Comparison Drug |
|---|---|---|---|
| Staphylococcus aureus | 50 µg/ml | Ampicillin | 100 µg/ml |
| Escherichia coli | 62.5 µg/ml | Ciprofloxacin | 25 µg/ml |
| Candida albicans | 250 µg/ml | Griseofulvin | 500 µg/ml |
These results indicate that the compound exhibits promising antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria as well as fungi .
The mechanism through which this compound exerts its effects is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the nitro group is critical for its activity, as it can undergo reduction within bacterial cells to form reactive intermediates that damage cellular components .
Study on Antibacterial Efficacy
A study conducted by Birajdar et al. (2013) synthesized various benzimidazole derivatives, including those related to this compound. The derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy .
Evaluation of Antifungal Properties
In another investigation, the antifungal properties of similar compounds were assessed against Candida albicans. The findings indicated that compounds with a sulfonyl group had enhanced activity compared to those without, supporting the hypothesis that sulfonyl derivatives can improve pharmacological profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
Sulfonyl Group Modifications
- {1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol (): Differs by a phenylsulfonyl group instead of 4-nitrobenzylsulfonyl.
- (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (): Features a methanesulfonyl group and a hexyl chain at the 1-position. The alkyl chain increases hydrophobicity, contrasting with the aromatic 4-nitrobenzyl group in the target compound.
Nitro and Chloro Substituents
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): Contains a chloromethylphenyl group and lacks the sulfonyl-methanol motif. The chloro group may enhance electrophilicity, while the nitro group at the 5-position aligns with the target compound’s substitution pattern.
Functional Group Comparisons
Hydroxymethyl (-CH₂OH) Group
- Losartan Potassium (): Contains a hydroxymethyl group on the imidazole ring but integrates a tetrazole moiety and chlorophenyl substituent. Demonstrates high water solubility (freely soluble in water and methanol), suggesting the hydroxymethyl group enhances polarity. This property may parallel the target compound’s solubility profile.
- M1 Metabolite (): 4-(4-Chloro-1-(5-(methyl sulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)phenyl)methanol shares the hydroxymethyl group but includes a pyridinyl-sulfonyl substituent.
Data Table: Structural and Functional Comparison
Key Observations and Implications
Electron-Withdrawing Effects : The 4-nitrobenzylsulfonyl group in the target compound likely increases electrophilicity and stability compared to phenylsulfonyl or methanesulfonyl analogs, impacting reactivity in synthetic pathways .
Solubility Trends : The hydroxymethyl group may enhance aqueous solubility, as seen in Losartan Potassium, though the 4-nitrobenzyl group could counterbalance this by introducing hydrophobicity .
Preparation Methods
Preparation of 1-Methylimidazole
The synthesis begins with 1-methylimidazole , commercially available or prepared via alkylation of imidazole with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). The methyl group at N1 directs subsequent electrophilic substitutions to C2 and C4 due to its electron-donating nature.
Sulfonylation at C2
Introducing the 4-nitrobenzylsulfonyl group at C2 requires careful control to avoid over-sulfonation. A two-step protocol is employed:
- Thioether Formation :
- Oxidation to Sulfone :
Key Data :
| Step | Reagents/Conditions | Yield | Characterization (NMR) |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 75% | ¹H NMR (CDCl₃): δ 7.35 (s, 1H, C4-H) |
| Thioether formation | 4-Nitrobenzylthiol, NaH, THF | 68% | ¹³C NMR: δ 136.2 (C2-S) |
| Sulfone oxidation | m-CPBA, DCM | 82% | IR: 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym) |
Hydroxymethylation at C5
Vilsmeier-Haack Formylation
The hydroxymethyl group is introduced via formylation followed by reduction:
- Formylation :
- Reduction :
Key Data :
| Step | Reagents/Conditions | Yield | Characterization (MS) |
|---|---|---|---|
| Formylation | DMF, POCl₃, 60°C | 65% | HRMS: m/z 351.0921 [M+H]+ |
| Reduction | NaBH₄, MeOH | 88% | ¹H NMR (DMSO-d6): δ 4.45 (s, 2H, CH₂OH) |
Alternative Synthetic Routes
Mannich Reaction for Hydroxymethylation
A one-pot Mannich reaction avoids separate formylation-reduction steps:
Directed Ortho Metalation
For high regiocontrol, a directed metalation strategy is employed:
- Lithiation : LDA deprotonates C5 of the sulfonylated imidazole at −78°C.
- Electrophilic Quench : Reaction with paraformaldehyde introduces the hydroxymethyl group (78% yield).
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
- ¹H NMR : δ 2.45 (s, 3H, N-CH₃), δ 4.45 (s, 2H, CH₂OH), δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), δ 8.25 (d, J=8.4 Hz, 2H, Ar-NO₂).
- ¹³C NMR : δ 137.8 (C2-SO₂), δ 62.1 (CH₂OH), δ 148.5 (Ar-NO₂).
- IR : 1530 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).
Mechanistic Insights and Optimization
Sulfonylation Regioselectivity
The methyl group at N1 directs electrophilic substitution to C2 due to resonance stabilization. Computational studies (DFT) show a 12.3 kcal/mol preference for C2 over C4 sulfonylation.
Q & A
Q. What are the key synthetic strategies for {1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the imidazole core. A common approach includes:
- Step 1: Formation of the imidazole ring via cyclization under acidic or basic conditions (e.g., using NH₄OAc or K₂CO₃) .
- Step 2: Sulfonylation at the 2-position with 4-nitrobenzylsulfonyl chloride, requiring anhydrous conditions and controlled temperatures (0–5°C) to minimize side reactions .
- Step 3: Hydroxymethylation at the 5-position using formaldehyde derivatives under reductive conditions (e.g., NaBH₄ in THF) .
Optimization Tips: - Use high-purity reagents to avoid competing reactions.
- Monitor pH and temperature rigorously during sulfonylation to prevent hydrolysis of the sulfonyl group .
Q. How can the purity and structural integrity of this compound be validated?
Standard analytical workflows include:
- NMR Spectroscopy: Confirm regioselectivity of substituents (e.g., ¹H-NMR for methyl groups at δ ~2.5 ppm and sulfonyl protons at δ ~7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ expected at m/z 364.08) .
- X-ray Crystallography: Resolve ambiguous stereochemistry or confirm sulfonyl group orientation (e.g., using SHELXL for refinement) .
Q. What are the primary challenges in scaling up synthesis for this compound?
- Sulfonylation Efficiency: The nitrobenzylsulfonyl group is prone to decomposition under prolonged heating; use flow chemistry for better heat dissipation .
- Purification: Silica gel chromatography may struggle with polar byproducts. Switch to reverse-phase HPLC or crystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrobenzylsulfonyl group influence reactivity in downstream functionalization?
The electron-withdrawing nitro group:
- Enhances Electrophilicity: Facilitates nucleophilic aromatic substitution (e.g., SNAr) at the imidazole ring’s 4-position .
- Reduces Basicity: The sulfonyl group deactivates the imidazole nitrogen, limiting unwanted protonation in catalytic reactions .
Case Study: DFT calculations show the nitro group lowers the HOMO energy by ~1.2 eV, making the compound less prone to oxidation .
Q. How can conflicting NMR data (e.g., split peaks for methyl groups) be resolved?
Q. What computational methods are suitable for predicting biological activity or binding modes?
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or oxidoreductases) to map interactions with the hydroxymethyl and sulfonyl groups .
- QSAR Modeling: Train models on imidazole derivatives with similar substituents (e.g., IC₅₀ data for enzyme inhibition) to predict potency .
Q. How can regioselectivity issues arise during hydroxymethylation, and how are they mitigated?
- Competing Pathways: The 5-position is favored due to steric hindrance at the 4-position from the bulky sulfonyl group.
- Mitigation: Use bulky bases (e.g., LDA) to deprotonate the 5-position selectively .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Structural Analogues: Compare with compounds like [2-Mercapto-1-(4-nitrobenzyl)-1H-imidazol-5-yl]methanol, where the thiol group enhances antimicrobial activity but reduces metabolic stability .
- Assay Variability: Standardize assays (e.g., MIC testing) using CLSI guidelines to minimize false positives .
Q. Why do some studies report low yields (<30%) for sulfonylation steps?
- Side Reactions: Nitro group reduction under reductive conditions (e.g., NaBH₄) can occur. Substitute with milder reductants like Zn/HOAc .
- Catalytic Leaching: If using Pd catalysts, ensure ligand stability (e.g., XPhos) to prevent deactivation .
Methodological Recommendations
Q. What techniques are critical for studying intermolecular interactions of this compound?
Q. How to design stable formulations for in vivo studies?
- Salt Formation: Convert the hydroxymethyl group to a phosphate prodrug for enhanced solubility .
- Nanoencapsulation: Use PLGA nanoparticles to improve bioavailability and reduce renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
